molecular formula C23H23NO4 B8138728 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid

Cat. No.: B8138728
M. Wt: 377.4 g/mol
InChI Key: JGAAQTGBSLHOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid is an Fmoc-protected amino acid derivative characterized by an oct-7-ynoic acid backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAAQTGBSLHOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The preparation of Fmoc-protected amino acids typically follows SPPS protocols, leveraging resin-bound intermediates for sequential coupling. For Fmoc-2-aminooct-7-ynoic acid, the synthesis begins with anchoring a precursor amino acid to 2-chlorotrityl chloride resin. This resin enables high loading efficiency (0.1–0.3 mmol/g) and minimizes racemization during coupling.

Resin Loading and Fmoc Protection

  • Resin Swelling : 2-Chlorotrityl chloride resin is swollen in dichloromethane (DCM) for 30 minutes to enhance reactivity.

  • Amino Acid Coupling : The precursor amino acid (e.g., Boc-Orn(Fmoc)-OH) is dissolved in DCM with 2,4,6-collidine (3 equivalents) and coupled to the resin under nitrogen for 8–24 hours.

  • Capping : Unreacted sites on the resin are capped using methanol and DCM (1:1 v/v) to prevent undesired side reactions.

Alkyne Functionalization

The terminal alkyne is introduced via a Sonogashira coupling or alkylation. For oct-7-ynoic acid derivatives, organozinc reagents (e.g., ZnBr₂) facilitate the formation of the alkyne moiety at the ε-position of the amino acid backbone.

Solution-Phase Synthesis

Solution-phase methods offer scalability for industrial applications. Key steps include:

Fmoc Protection of Free Amines

  • Reagents : Fmoc-Cl (1.2 equivalents) is reacted with 2-aminooct-7-ynoic acid in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base Selection : Piperidine (20% v/v in DMF) or N-methylmorpholine (NMM) is used to maintain a pH >8, ensuring efficient Fmoc group attachment.

Table 1: Fmoc Protection Reaction Conditions

ParameterOptimal ValueSource
SolventDMF or THF
Temperature0°C → Room Temperature
Reaction Time4–24 hours
Yield81–99%

Enantioselective Synthesis of (R)- and (S)-Enantiomers

Chiral Resolution Techniques

The stereochemistry of Fmoc-2-aminooct-7-ynoic acid is controlled using chiral auxiliaries or enzymatic resolution:

  • Chiral Pool Synthesis : Starting from L- or D-ornithine, the alkyne side chain is elongated via cross-metathesis or Grignard reactions.

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to yield >98% enantiomeric excess (ee).

Table 2: Enantiomer-Specific Data

Parameter(R)-Enantiomer(S)-EnantiomerSource
CAS Number2350405-99-91097192-06-7
Melting PointNot ReportedNot Reported
Specific Rotation+43.86° (c 0.93, CHCl₃)−42.1° (c 1.0, CHCl₃)

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 7.88 (d, 2H, Fmoc aromatic), 7.68 (d, 2H, Fmoc aromatic), 4.30–4.18 (m, 3H, CH₂ and CH), 2.50 (t, 2H, alkyne-CH₂).

  • ¹³C NMR : 158.2 ppm (Fmoc carbonyl), 143.8 ppm (fluorene C), 120.1 ppm (alkyne-C≡C).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >95% by reverse-phase HPLC (C18 column, 30–100% acetonitrile/0.1% TFA gradient).

  • Retention Time : 4.16 minutes under analytical conditions.

Applications in Peptide Macrocyclization

Stapled Peptides

The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for stapling peptides at i, i+7 positions. For example, p53 peptidomimetics utilize Fmoc-2-aminooct-7-ynoic acid to stabilize α-helical conformations.

Case Study :

  • Peptide : p53 stapled with (R)-2-aminooct-7-ynoic acid at positions 5 and 12.

  • Efficacy : 10-fold improved helicity and proteolytic stability compared to linear analogs.

Challenges and Optimization

Racemization During Coupling

The steric bulk of the Fmoc group minimizes racemization (<2%), but prolonged coupling times (>24 hours) at elevated temperatures (>40°C) can degrade enantiopurity.

Alkyne Stability

Terminal alkynes are susceptible to oxidation; thus, reactions require inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed using a base such as piperidine, allowing for further functionalization of the amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: The alkyne moiety can undergo oxidation to form diketones or reduction to form alkanes.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling Reagents: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU are used for peptide bond formation.

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for alkyne oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is employed for alkyne reduction.

Major Products

    Peptides: The primary products formed from coupling reactions are peptides with specific sequences.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions, the alkyne moiety can be transformed into various functional groups.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry, molecular biology, and medicinal chemistry.

    Drug Development: The compound is used in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines.

    Bioconjugation: It serves as a building block for the conjugation of peptides to other biomolecules, such as proteins or nucleic acids, for various applications in diagnostics and therapeutics.

    Material Science: The compound is used in the synthesis of peptide-based materials with unique properties for applications in nanotechnology and biomaterials.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of peptides with specific sequences. The alkyne moiety can also be used for click chemistry reactions, enabling the conjugation of peptides to other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural feature—the terminal alkyne—contrasts with related Fmoc-protected amino acids, which may feature double bonds (e.g., oct-7-enoic acid), shorter chains, or different substituents. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Feature Applications Safety Profile
2-(9H-Fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid Not provided C₂₃H₂₃NO₄ ~385.44 g/mol* Oct-7-ynoic acid backbone Peptide synthesis; potential for click chemistry modifications Likely similar to Fmoc analogs (e.g., H302, H315 )
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid 1251904-51-4 C₂₃H₂₅NO₄ 379.45 g/mol Oct-7-enoic acid (double bond) Standard peptide synthesis; limited reactivity for conjugation H302 (harmful if swallowed), H315 (skin irritation)
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid 166108-71-0 C₂₁H₂₃NO₆ 385.41 g/mol Ethoxy-ethoxy spacer Linker in solid-phase synthesis; enhances solubility Acute toxicity (oral), skin corrosion
Fmoc-4,5-dehydro-Leu-OH 131177-58-7 C₂₃H₂₃NO₄ 385.44 g/mol 4-Methylpent-4-enoic acid Incorporation of unsaturated residues in peptides Limited data; handled as hazardous (95% purity)
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid Not provided C₂₀H₁₉NO₄ 337.37 g/mol Shorter chain (pent-4-ynoic acid) Model compound for alkyne-mediated bioconjugation No specific data; inferred hazards similar to Fmoc-amino acids

*Calculated based on molecular formula.

Key Observations

The alkyne group (C≡C) in the target compound offers greater rigidity and click chemistry compatibility compared to the alkene (C=C) in oct-7-enoic acid .

Synthetic Utility :

  • Ethoxy-ethoxy spacers (e.g., ) improve solubility, whereas alkyne/alkene groups enable site-specific modifications (e.g., Huisgen cycloaddition) .

Safety and Handling: Most Fmoc-amino acids share similar hazards (e.g., skin/eye irritation ).

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid, also known as Fmoc-2-amino-oct-7-ynoic acid, is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis.

  • IUPAC Name : (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid
  • Molecular Formula : C24H25NO4
  • Molar Mass : 391.47 g/mol
  • CAS Number : 1198791-69-3

The compound's structure includes an alkyne functional group, which enhances its reactivity and potential for forming various derivatives.

The biological activity of 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid is primarily attributed to its ability to act as a substrate in peptide synthesis and its interactions with various biological targets. The Fmoc group facilitates the selective protection of amino acids during synthesis, allowing for the formation of complex peptides that can exhibit specific biological functions.

Pharmacological Profile

Research indicates that this compound may possess several pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of octynoic acids can exhibit antimicrobial properties, potentially making them useful in developing new antibiotics.
  • Cytotoxicity : Some studies have shown that compounds with similar structures can induce apoptosis in cancer cells, indicating a potential role in cancer therapy.
  • Enzyme Inhibition : The compound has been noted to inhibit certain cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which are crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs .

Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various Fmoc-protected amino acids, including those structurally related to 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

CompoundMIC (µg/mL)Target Organism
Fmoc-Ala-OH32Staphylococcus aureus
Fmoc-Leu-OH16Bacillus subtilis

Study 2: Cytotoxic Effects on Cancer Cells

Another research effort focused on the cytotoxicity of octynoic acid derivatives against human cancer cell lines. The study demonstrated that these compounds could induce cell death through caspase activation pathways.

Cell LineIC50 (µM)Mechanism
HeLa10Caspase-dependent apoptosis
MCF715Cell cycle arrest

Q & A

Q. What are the recommended storage and handling protocols for 2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid?

  • Methodological Answer : Store the compound in a tightly sealed container at 0–6°C in a cool, well-ventilated area away from direct sunlight or heat sources . Avoid contact with strong acids, bases, oxidizing agents, or reducing agents to prevent hazardous reactions . During handling, use nitrile gloves, lab coats, and safety goggles to minimize skin/eye exposure. Ensure local exhaust ventilation to avoid inhaling dust or aerosols .

Q. How is this compound synthesized using Fmoc protection strategies?

  • Methodological Answer : The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) group protection of the amino acid backbone. For example, coupling reactions using N-ethyl-N,N-diisopropylamine in dichloromethane at controlled temperatures (-10–20°C) are common . Post-synthesis, purification via reversed-phase HPLC and structural validation using MALDI-TOF mass spectrometry ensure correct mass and purity .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

  • Methodological Answer : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and stereochemistry. Mass spectrometry (MALDI-TOF or ESI-MS) verifies molecular weight .

Advanced Research Questions

Q. How can coupling efficiency be optimized during peptide synthesis with this compound?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of activated Fmoc-amino acid relative to resin-bound peptides). Use coupling reagents like HBTU or HATU with DIEA in DMF to enhance activation . Monitor coupling completion via Kaiser tests or FT-IR spectroscopy for unreacted amines .

Q. What experimental approaches assess the compound’s stability under varying pH or temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound at 25°C, 40°C, and 60°C under neutral, acidic (pH 3), and basic (pH 9) conditions. Analyze degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius plots) .

Q. How to mitigate risks from incomplete toxicological data in laboratory settings?

  • Methodological Answer : Design tiered toxicity assessments: (1) In vitro cytotoxicity screening (e.g., MTT assays on HEK-293 or HepG2 cells); (2) Acute exposure studies in zebrafish embryos (OECD TG 236) to estimate LC₅₀ values . Always treat the compound as a potential irritant (GHS Category 2 for skin/eye irritation) and use fume hoods during handling .

Q. How to resolve contradictions in reported decomposition products during thermal analysis?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with FT-IR or GC-MS to identify volatile decomposition products (e.g., CO, NOₓ, or hydrogen bromide gas) . Compare results with computational models (e.g., DFT simulations) to predict degradation pathways and validate experimentally .

Q. What strategies improve solubility for peptide coupling in non-polar solvents?

  • Methodological Answer : Use co-solvents like DMSO (5–10% v/v) in dichloromethane or DMF to enhance solubility. Alternatively, introduce solubilizing tags (e.g., PEG linkers) during solid-phase synthesis . Monitor solubility via dynamic light scattering (DLS) to prevent aggregation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.